4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
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Overview
Description
4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, a phenol group, and an imidazo[1,2-a]pyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and an aldehyde, under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.
Amination: The ethyl and methyl-substituted aniline derivative is then coupled to the imidazo[1,2-a]pyrimidine core through a nucleophilic aromatic substitution reaction.
Phenol Formation: Finally, the phenol group is introduced via a hydroxylation reaction, often using reagents like sodium hydroxide or other bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols or imidazo[1,2-a]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{3-[(2-ethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- 4-bromo-2-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- 4-chloro-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
Uniqueness
The uniqueness of 4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and phenol groups, along with the imidazo[1,2-a]pyrimidine core, provides a versatile scaffold for further functionalization and optimization in drug development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-bromo-2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O/c1-3-14-7-4-6-13(2)18(14)24-20-19(16-12-15(22)8-9-17(16)27)25-21-23-10-5-11-26(20)21/h4-12,24,27H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERNNWOGZTZQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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